N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound that belongs to the class of diazacyclopenta[cd]azulenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentadiene derivatives. The key steps may involve:
Cyclization Reactions: Formation of the diazacyclopenta[cd]azulene core through cyclization reactions.
Substitution Reactions: Introduction of the chlorophenyl, methylphenyl, and phenyl groups through substitution reactions.
Thioamide Formation: Conversion of the intermediate compounds to the final thioamide product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thioamide group to amines using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide: Similar structure with a carboxamide group instead of a carbothioamide group.
N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-sulfonamide: Similar structure with a sulfonamide group.
Uniqueness
The unique structural features of N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide, such as the presence of the carbothioamide group and the specific substitution pattern, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C30H26ClN3S |
---|---|
Molecular Weight |
496.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H26ClN3S/c1-20-10-12-21(13-11-20)26-19-34-28(29(35)32-24-16-14-23(31)15-17-24)27(22-7-3-2-4-8-22)25-9-5-6-18-33(26)30(25)34/h2-4,7-8,10-17,19H,5-6,9,18H2,1H3,(H,32,35) |
InChI Key |
VVXLFMGQDBOTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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